6-(piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
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Overview
Description
6-(Piperidin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, commonly known as PTP, is an organic compound that has seen increasing use in scientific research in recent years. PTP is a heterocyclic compound that belongs to the class of pyrazolopyridines, and it has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. PTP has been found to possess several distinct properties that make it a valuable tool for researchers.
Scientific Research Applications
Chemical Synthesis and Derivative Development
The compound has been utilized in various chemical synthesis processes. It reacts with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives. Additionally, it is used in the synthesis of imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives, along with other related compounds (Rateb, 2014).
Anticancer Research
This compound plays a role in anticancer research. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, prepared from this compound, have been screened for anticancer activity against various cancer cell lines, showing promising bioactivity (Chavva et al., 2013).
Cytotoxicity, Antimicrobial and Anti-biofilm Activities
The compound is also important in synthesizing derivatives that have been screened for cytotoxicity against human cancer cell lines, antimicrobial, and anti-biofilm activities. Some derivatives have shown promising activity (Nagender et al., 2014).
Development of Novel Derivatives for Various Applications
Additional research includes the synthesis of novel derivatives with potential applications in various fields. This includes developing triazole tagged pyrazolo[3,4-b]pyridine derivatives and their evaluation for cytotoxic activity (Kurumurthy et al., 2014), and molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties (Shawish et al., 2021).
properties
IUPAC Name |
6-piperidin-2-yl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5/c13-12(14,15)6-5-8(7-3-1-2-4-17-7)18-11-9(6)10(16)19-20-11/h5,7,17H,1-4H2,(H3,16,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHRMNCLHXDFRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC3=NNC(=C3C(=C2)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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